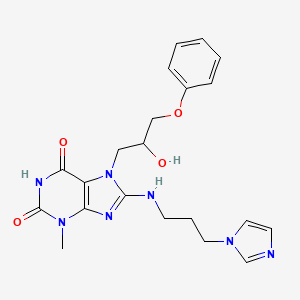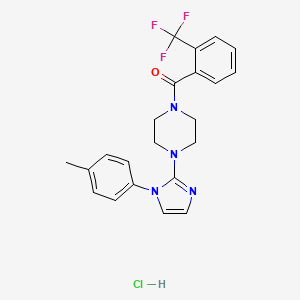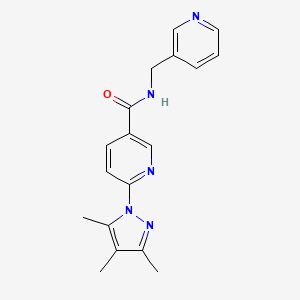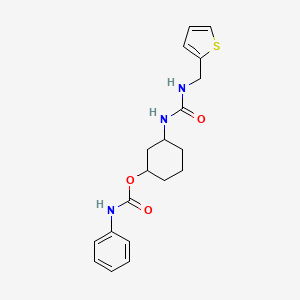
3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate, also known as TUCP, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. TUCP has been found to exhibit potent anticancer activity and has the potential to be used as a therapeutic agent for the treatment of various types of cancers.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and structural analysis of derivatives related to "3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate" have been extensively studied. For instance, the synthesis of fatty acid amide hydrolase (FAAH) inhibitors, including the cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl ester (URB597), demonstrates the importance of shape complementarity and hydrogen bonds in obtaining highly potent inhibitors. This insight highlights the compound's role in the development of analgesic, anxiolytic-like, and antidepressant-like properties in animal models (Mor et al., 2008).
Chemical and Biological Stability
- The chemical and biological stability of "3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate" derivatives have been investigated, revealing that the electrophilicity of the carbamate influences chemical stability. Small electron-donor substituents at conjugated positions of the O-aryl moiety increased hydrolytic stability without affecting FAAH inhibitory potency, suggesting a balance between stability and pharmacological activity (Vacondio et al., 2009).
Antibacterial Applications
- Some derivatives of "3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate" have shown antibacterial activity against several species of aerobic bacteria, highlighting their potential as leads for developing new antimicrobial agents. The study of semicarbazides and 1,2,4‐Triazol‐5‐Ones containing thiophene moieties demonstrates the compound's relevance in medicinal chemistry and drug discovery (Pitucha et al., 2010).
Inhibition of Fatty Acid Amide Hydrolase
- The role of "3-(3-(Thiophen-2-ylmethyl)ureido)cyclohexyl phenylcarbamate" derivatives as inhibitors of fatty acid amide hydrolase (FAAH) has been extensively explored. These inhibitors have potential therapeutic applications, including the treatment of pain, anxiety, and depression, by modulating endocannabinoid and fatty acid ethanolamide signaling (Mor et al., 2004).
Corrosion Inhibition
- The compound has also been evaluated for its corrosion inhibition properties, showing that thiophene derivatives can act as efficient corrosion inhibitors for mild steel in acidic environments. This application demonstrates the compound's versatility beyond biomedical applications and into materials science (Daoud et al., 2014).
properties
IUPAC Name |
[3-(thiophen-2-ylmethylcarbamoylamino)cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-18(20-13-17-10-5-11-26-17)21-15-8-4-9-16(12-15)25-19(24)22-14-6-2-1-3-7-14/h1-3,5-7,10-11,15-16H,4,8-9,12-13H2,(H,22,24)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFITEUTIVLWPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-[2-(4-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2889913.png)
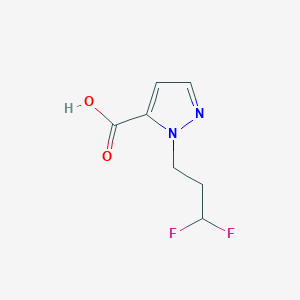
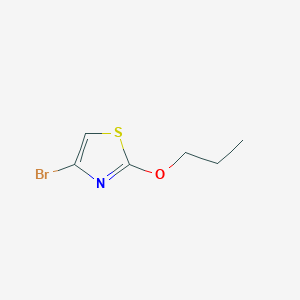
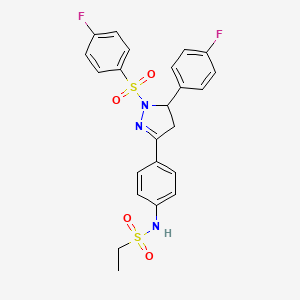
![N-(2,4-dimethoxyphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2889920.png)
![2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2889923.png)
![2-(cyclopropanecarboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2889924.png)
![4-butoxy-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2889925.png)
